REACTION_SMILES
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[CH3:26][C:27](=[O:28])[O-:29].[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH3:9][CH2:10][O:11][C:12](=[O:13])[CH2:14][P:15]([O:16][CH2:17][CH3:18])([O:19][CH2:20][CH3:21])=[O:22].[CH:1](=[O:2])[c:3]1[n:4][cH:5][n:6]([CH3:8])[cH:7]1.[H-:23].[NH4+:25].[Na+:24]>>[CH:1]([c:3]1[n:4][cH:5][n:6]([CH3:8])[cH:7]1)=[CH:14][C:12]([O:11][CH2:10][CH3:9])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cnc(C=O)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C=Cc1cn(C)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |